(2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Description
(2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 2-fluorophenyl group at the β-position and a 4-methylphenyl (p-tolyl) group at the α-position. The fluorine atom at the ortho position and the methyl group at the para position introduce distinct electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-6-8-14(9-7-12)16(18)11-10-13-4-2-3-5-15(13)17/h2-11H,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFNOJYIEFZVDD-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated ketone or alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Antimicrobial Activity: Chalcones, including (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties against various bacterial and fungal strains.
Anticancer Activity: Some chalcone derivatives have shown potential anticancer activity by inducing apoptosis in cancer cells.
Industry:
Dye and Pigment Production: Chalcones are used as intermediates in the synthesis of dyes and pigments due to their conjugated double bond system, which can impart color.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one in biological systems is not fully understood. it is believed to involve interactions with cellular proteins and enzymes, leading to the disruption of cellular processes. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Positional Isomerism :
- (2E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one () is a positional isomer of the target compound, differing in the fluorine substituent’s position (para vs. ortho). The para-fluorine in this isomer allows for stronger electron-withdrawing effects via resonance, whereas the ortho-fluorine in the target compound introduces steric hindrance and weaker resonance stabilization .
Halogen vs. Alkyl Substituents :
- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one () replaces the methyl group with bromine. Bromine’s larger atomic radius and polarizability enhance van der Waals interactions, increasing melting points compared to methyl-substituted analogs. The study reports a dihedral angle of 8.49° between aromatic rings, similar to other chalcones .
- (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () substitutes fluorine with a methoxy group. Methoxy’s electron-donating nature increases electron density on the aromatic ring, altering UV-Vis absorption profiles compared to fluorine-containing derivatives .
Structural and Crystallographic Insights
Crystal Packing :
- The bromo-fluoro analog () forms V-shaped fibers via C–H⋯O, C–H⋯F, and C–H⋯Br hydrogen bonds, with a stacking distance of 3.53 Å. This contrasts with methoxy-substituted chalcones, where O–H⋯O interactions dominate .
- (2E)-3-[5-(4-Fluorophenyl)-2-furyl]-1-(4-methylphenyl)prop-2-en-1-one () incorporates a furan ring, introducing planarity deviations (dihedral angle ≈ 15°) due to the heterocycle’s rigidity .
Thermal Stability :
- Methyl and methoxy groups generally enhance thermal stability compared to halogenated analogs. For example, (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one () is commercially mass-produced, suggesting robust stability under industrial conditions .
Comparative Data Table
Biological Activity
(2E)-3-(2-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a methyl-substituted phenyl group, contributing to its potential pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 1632165-26-4
- Molecular Formula : C16H14F
- Molecular Weight : 256.28 g/mol
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of chalcone derivatives, including this compound, on various cancer cell lines. For instance, a study demonstrated that chalcone derivatives induce cell cycle arrest and apoptosis in melanoma cells. The mechanism involves modulation of cyclin-dependent kinases and activation of the apoptotic pathway through mitochondrial dysfunction .
Key Findings :
- Induction of G2/M phase arrest.
- Increased expression of pro-apoptotic proteins (e.g., Bax).
- Decreased levels of anti-apoptotic proteins (e.g., Bcl-xL).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies indicate that certain chalcone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be low, indicating strong antimicrobial potential .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.75 |
| Pseudomonas aeruginosa | 1.0 |
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties , which may be attributed to their ability to inhibit the production of pro-inflammatory cytokines. This effect has been observed in various in vitro models where chalcone derivatives reduced the expression of TNF-alpha and IL-6 in activated macrophages .
Study on Melanoma Cells
A notable study focused on the effects of this compound on melanoma cell lines A2058 and BLM. The results indicated:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase.
- Apoptosis Induction : Increased activity of caspases 3/7, confirming the apoptotic pathway activation.
Study on Antimicrobial Activity
In another research effort, chalcone derivatives were screened for antimicrobial efficacy against common pathogens. The study reported that compounds similar to this compound exhibited potent activity against Staphylococcus aureus with an MIC value of 0.5 µg/mL, showcasing their potential as therapeutic agents against bacterial infections .
Q & A
Q. How can crystallographic data resolve contradictions in reported spectral assignments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
